2-Bromo-3-phenylthiophene 2-Bromo-3-phenylthiophene
Brand Name: Vulcanchem
CAS No.: 10341-87-4
VCID: VC14346643
InChI: InChI=1S/C10H7BrS/c11-10-9(6-7-12-10)8-4-2-1-3-5-8/h1-7H
SMILES:
Molecular Formula: C10H7BrS
Molecular Weight: 239.13 g/mol

2-Bromo-3-phenylthiophene

CAS No.: 10341-87-4

Cat. No.: VC14346643

Molecular Formula: C10H7BrS

Molecular Weight: 239.13 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-3-phenylthiophene - 10341-87-4

Specification

CAS No. 10341-87-4
Molecular Formula C10H7BrS
Molecular Weight 239.13 g/mol
IUPAC Name 2-bromo-3-phenylthiophene
Standard InChI InChI=1S/C10H7BrS/c11-10-9(6-7-12-10)8-4-2-1-3-5-8/h1-7H
Standard InChI Key XXJDQMSXISTAFG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C(SC=C2)Br

Introduction

Structural and Physicochemical Properties

2-Bromo-3-phenylthiophene is a five-membered heteroaromatic compound with a molecular weight of 239.13 g/mol. The bromine atom at the 2-position and the phenyl group at the 3-position create distinct electronic effects, influencing its reactivity and intermolecular interactions. The compound’s planar structure facilitates conjugation, making it suitable for applications in conductive polymers and organic semiconductors.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC10H7BrS\text{C}_{10}\text{H}_{7}\text{BrS}
Molecular Weight239.13 g/mol
CAS Number10341-87-4
Key Functional GroupsBromine (C-Br), Thiophene ring

Synthesis Methods

Bromination of 3-Phenylthiophene

The most common synthesis route involves electrophilic bromination of 3-phenylthiophene using bromine (Br2\text{Br}_2) or NN-bromosuccinimide (NBS) under catalytic conditions. Iron(III) bromide (FeBr3\text{FeBr}_3) is often employed to enhance regioselectivity, favoring bromination at the 2-position due to the directing effect of the phenyl group.

3-Phenylthiophene+Br2FeBr32-Bromo-3-phenylthiophene+HBr\text{3-Phenylthiophene} + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{2-Bromo-3-phenylthiophene} + \text{HBr}

Alternative Routes

Chemical Reactivity and Functionalization

Cross-Coupling Reactions

The bromine atom in 2-bromo-3-phenylthiophene undergoes palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. For example:

  • Suzuki-Miyaura Coupling: Reaction with arylboronic acids yields biaryl derivatives, critical for constructing conjugated polymers.

  • Stille Coupling: Organotin reagents substitute bromine, producing thiophene-based monomers for organic electronics.

Table 2: Representative Cross-Coupling Reactions

Reaction TypeReagentProduct Application
Suzuki-MiyauraArylboronic acidConjugated polymers
StilleTrimethyltin arylOrganic field-effect transistors
NegishiOrganozinc compoundPharmaceutical intermediates

Halogen-Metal Exchange

Lithiation at the bromine site using nn-butyllithium generates a reactive intermediate, which reacts with electrophiles (e.g., aldehydes, ketones) to introduce functional groups. This method is pivotal for synthesizing asymmetrically substituted thiophenes.

Applications in Organic Electronics

Organic Semiconductors

The extended π\pi-conjugation in 2-bromo-3-phenylthiophene derivatives enhances charge carrier mobility, making them ideal for organic thin-film transistors (OTFTs). Polymers derived from this monomer exhibit hole mobilities exceeding 1cm2/Vs1 \, \text{cm}^2/\text{V}\cdot\text{s}.

Light-Emitting Diodes (OLEDs)

Incorporating brominated thiophenes into emissive layers improves electron injection efficiency. For instance, copolymers with fluorene units achieve external quantum efficiencies (EQE) of 8–12% in green-emitting OLEDs.

Material Science Innovations

Conductive Polymers

Poly(3-phenylthiophene) derivatives, synthesized via electrochemical polymerization of 2-bromo-3-phenylthiophene, achieve conductivities of 102S/cm10^2 \, \text{S/cm}, suitable for flexible electronics.

Supramolecular Assemblies

Self-assembly of brominated thiophenes into nanowires and nanotubes has been reported, with applications in nanosensors and photocatalysis.

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